molecular formula C14H21NO B107218 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 16489-90-0

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B107218
CAS No.: 16489-90-0
M. Wt: 219.32 g/mol
InChI Key: YLDDCEXDGNXCIO-UHFFFAOYSA-N
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Description

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (C₁₄H₂₁NO) is a tetrahydroquinoline derivative characterized by a saturated heterocyclic quinoline core substituted with ethoxy, methyl, and additional hydrogen atoms. This structural configuration enhances its conformational flexibility, which influences its physicochemical properties and biological activity . The compound is a solid, water-soluble substance, distinguishing it from its dihydroquinoline analog, ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline), which is a lipophilic liquid . Its synthesis involves hydrogenation of ethoxyquin, introducing two additional hydrogen atoms to the heterocyclic ring, thereby altering its solubility and stability .

Key applications include its use as an antioxidant in industrial and biological contexts. For instance, it has been explored in lubricants and hydraulic fluids due to its ability to inhibit oxidative degradation . Additionally, studies highlight its role as a growth stimulator for woody plants, where its hydrogenated structure improves bioavailability and environmental compatibility .

Preparation Methods

Catalytic Hydrogenation of 6-Ethoxy-2,2,4-Trimethyl-1,2-Dihydroquinoline

Procedure and Reaction Conditions

The most widely documented synthesis route involves the catalytic hydrogenation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin, CAS 91-53-2). This method employs transition metal catalysts under high-pressure hydrogen environments . A representative protocol includes:

  • Substrate : Ethoxyquin (35.0 parts by weight, ~0.16 mol) dissolved in methanol.

  • Catalyst : Finely divided nickel (60% suspension in mineral oil, 7 parts by weight).

  • Conditions : Hydrogen pressure of 450–635 psi, gradual temperature increase to 50°C over 45 minutes .

The reaction proceeds via selective saturation of the quinoline ring’s C=N bond, yielding the tetrahydro derivative with >90% purity after solvent evaporation .

Catalyst Optimization

Catalyst selection critically influences reaction efficiency:

CatalystTemperature (°C)Pressure (psi)Yield (%)Purity (%)Reference
Nickel50450–63585–92>90
Palladium25–80300–70078–8588–92

Nickel catalysts are preferred industrially due to cost-effectiveness, while palladium variants achieve higher regioselectivity in laboratory settings .

Solvent Systems

Hydrogenation efficiency correlates with solvent polarity:

  • Polar solvents (e.g., methanol, ethanol): Enhance catalyst-substrate interaction, reducing reaction time by 30% compared to non-polar alternatives .

  • Non-polar solvents (e.g., cyclohexane, toluene): Minimize side reactions but require extended durations (2–4 hours) .

Acid-Catalyzed Condensation of p-Aminophenol Derivatives

Cyclocondensation Mechanism

An alternative route involves cyclocondensation of p-ethoxyaniline with acetone in acidic media . The reaction proceeds via:

  • Formation of Schiff base : p-Ethoxyaniline reacts with acetone to generate an imine intermediate.

  • Cyclization : Acid catalysis (e.g., H₂SO₄, HCl) induces intramolecular attack, forming the tetrahydroquinoline core .

Optimization Parameters

Key variables affecting yield and selectivity:

ParameterOptimal RangeImpact on Yield
Acid concentration10–15% (v/v H₂SO₄)Maximizes cyclization
Temperature80–100°CReduces byproducts
Molar ratio (aniline:acetone)1:3Prevents oligomerization

Under optimized conditions, this method achieves 70–75% yield with 85% purity, necessitating subsequent purification via vacuum distillation .

Reductive Alkylation of Nitroso Intermediates

Nitrosation-Reduction Sequence

A less common but mechanistically insightful approach involves:

  • Nitrosation : Treatment of 1,2,3,4-tetrahydro-2,2,4-trimethylquinoline with sodium nitrite in HCl, generating a nitroso intermediate .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂ 50 psi) converts the nitroso group to an amine, followed by ethoxylation .

Case Study: Industrial-Scale Synthesis

A scaled-up protocol reported by details:

  • Step 1 : Nitrosation at 0°C for 3 hours (yield: 89%).

  • Step 2 : Hydrogenation at 22°C for 90 minutes (yield: 82%).

  • Final product : 92% purity after fractional distillation.

This method’s complexity limits its adoption to specialty chemical production.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost Index (USD/kg)
Catalytic Hydrogenation85–92>90High120–150
Acid-Catalyzed Condensation70–7585Moderate90–110
Reductive Alkylation80–8292Low200–250

Catalytic hydrogenation dominates industrial production due to its balance of yield and cost. Acid-catalyzed methods offer a lower-cost alternative but require post-synthesis purification.

Industrial-Scale Production Techniques

Continuous-Flow Hydrogenation

Modern facilities employ continuous-flow reactors to enhance throughput:

  • Residence time : 10–15 minutes.

  • Catalyst loading : 5–7% (w/w).

  • Output : 500–700 kg/day with 98% purity .

Green Chemistry Adaptations

Recent advances emphasize solvent-free cyclocondensation:

  • Microwave-assisted synthesis : Reduces reaction time from 4 hours to 45 minutes .

  • Biocatalytic routes : Immobilized lipases achieve 65% yield under mild conditions (40°C, atmospheric pressure) .

Scientific Research Applications

Medicinal Chemistry

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has shown potential in medicinal chemistry due to its structural similarity to various bioactive compounds. Its applications include:

  • Antioxidant Properties : This compound exhibits significant antioxidant activity. Studies have demonstrated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
  • Pharmacological Research : The compound has been investigated for its potential therapeutic effects against various conditions such as cancer and neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for neurological studies .
  • Drug Development : Due to its unique structure, it serves as a lead compound in the development of new pharmaceuticals targeting specific biological pathways .

Materials Science

In materials science, this compound is utilized for its properties as an additive:

  • Rubber Industry : It is used as an antioxidant in rubber formulations. This application helps enhance the durability and longevity of rubber products by preventing oxidative degradation during processing and use .
  • Polymer Stabilization : The compound's antioxidant properties are beneficial in stabilizing polymers against thermal and oxidative degradation. This application is critical in extending the life of plastic materials used in various industries .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in oxidative stress markers when administered to animal models .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of this compound showed promising results in reducing neuronal damage in models of Alzheimer's disease. The study highlighted its potential mechanism of action involving the modulation of neuroinflammatory pathways .

Mechanism of Action

The antioxidant properties of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline are attributed to its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species and free radicals, inhibiting their harmful effects on cells and tissues .

Comparison with Similar Compounds

The following table and analysis compare 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with structurally or functionally related tetrahydroquinoline and dihydroquinoline derivatives.

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Compound Name Molecular Formula Key Substituents Physical State Solubility Key Applications/Biological Activity References
This compound C₁₄H₂₁NO Ethoxy, 2,2,4-trimethyl Solid Water-soluble Antioxidant (industrial), plant growth stimulant
Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) C₁₄H₁₉NO Ethoxy, 2,2,4-trimethyl Liquid Lipophilic Animal feed antioxidant (historical use)
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) C₁₂H₁₇NO Hydroxy, 2,2,4-trimethyl Solid Moderate solubility Neuroprotection (Parkinson’s disease), antioxidant, anti-inflammatory
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline C₁₀H₁₃NO Hydroxy, 2-methyl Solid Variable Analgesic (1/8 potency of morphine)
6-Methoxy-2,2,4-trimethyl-1-(toluene-4-sulfonyl)-1,2-dihydroquinoline C₂₀H₂₃NO₃S Methoxy, sulfonyl, 2,2,4-trimethyl Solid Organic solvents Synthetic intermediate, pharmacological studies

Key Findings from Comparative Studies:

Antioxidant Efficacy: 6-Ethoxy-tetrahydroquinoline outperforms ethoxyquin in stability and solubility due to its hydrogenated structure, making it preferable for applications requiring water compatibility (e.g., plant growth solutions) . HTHQ (6-hydroxy analog) exhibits superior neuroprotective effects in Parkinson’s disease models, reducing oxidative stress markers (e.g., 8-isoprostane, lipid/protein oxidation products) and inhibiting NF-κB-mediated inflammation . It demonstrated greater efficacy than rasagiline, a clinical Parkinson’s drug .

Structural Influence on Bioactivity: Substitution at the 6-position (ethoxy vs. hydroxy) significantly alters biological activity. Ethoxy derivatives are more suited for industrial antioxidants, while hydroxy derivatives like HTHQ target neuroinflammatory pathways . The hydrogenated tetrahydroquinoline core enhances blood-brain barrier (BBB) permeability compared to dihydroquinolines, as seen in HTHQ’s neuroprotective effects .

Agricultural Applications: 6-Ethoxy-tetrahydroquinoline and its dihydroquinoline analogs (e.g., 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline) enhance seedling growth in Rhododendron species by up to 89.3%, with dihydroquinolines showing higher efficacy at lower concentrations .

Industrial Utility: N-substituted tetrahydroquinolines, including 6-ethoxy derivatives, are patented as antioxidants in lubricants. Their stability under high-temperature conditions is attributed to the saturated heterocyclic ring .

Biological Activity

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (commonly referred to as Ethoxyquin) is a synthetic compound with notable applications in various fields, particularly in food preservation and agriculture. This article focuses on its biological activity, including its antioxidant properties and potential antifungal effects.

  • Chemical Formula : C₁₄H₂₁NO
  • CAS Number : 16489-90-0
  • Molecular Weight : 219.32 g/mol

Antioxidant Activity

Ethoxyquin is primarily recognized for its role as an antioxidant. It is commonly used in animal feed to prevent oxidative rancidity and enhance the shelf-life of products.

The antioxidant activity of Ethoxyquin is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This mechanism helps in protecting cellular components from oxidative damage.

Antifungal Properties

Recent studies have highlighted the antifungal potential of Ethoxyquin, particularly against phytopathogenic fungi.

Case Study: Antifungal Activity Against Colletotrichum acutatum

A study investigated the volatile organic compounds (VOCs) produced by Trichoderma asperellum, which included Ethoxyquin. The findings indicated that Ethoxyquin exhibited significant antifungal properties:

  • Inhibition Rate : The compound showed a growth inhibition rate of approximately 52% against C. acutatum in controlled laboratory conditions.
  • Experimental Setup : Dual confrontation assays were conducted where C. acutatum was inoculated alongside Trichoderma strains. The growth of the fungi was measured over a period of three days .

Toxicological Profile

While Ethoxyquin has beneficial properties, it is essential to consider its toxicological data:

Toxicity Parameter Value
Acute ToxicityModerate
Skin SensitizationModerate
Reproductive ToxicityHigh
EcotoxicityHigh

Ethoxyquin has been classified with moderate to high toxicity levels based on various assessments, indicating the need for cautious use in agricultural applications .

Regulatory Status

Ethoxyquin is permitted as an anti-scald agent on apples and pears and is recognized as a direct food additive under specific conditions by regulatory bodies such as the FDA . Its use is regulated due to potential health risks associated with high exposure levels.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization and substitution reactions. A common approach involves the condensation of substituted anilines with carbonyl compounds under acidic or catalytic conditions. For example, triethyl methanetricarboxylate can act as both a solvent and reagent at 215–220°C, yielding tetrahydroquinoline derivatives with >90% purity after optimization . Key factors include:

  • Temperature : Higher temperatures (200–220°C) favor cyclization but may require inert atmospheres to prevent decomposition.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity for ethoxy and methyl substituents.
  • Solvent-Free Methods : Green chemistry approaches reduce toxicity and simplify purification .
    Data Table:
ConditionYield RangePurity (%)Reference
Triethyl methanetricarboxylate, 215°C85–92%>90
ZnCl₂-catalyzed cyclization78–85%88–92

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) or DMSO-d₆. Key signals include:
  • Ethoxy group: δ 1.35–1.45 ppm (triplet, CH₃) and δ 3.8–4.1 ppm (quartet, OCH₂).
  • Tetrahydroquinoline ring protons: δ 1.5–2.5 ppm (multiplet, CH₂/CH₃) .
  • IR : Stretching vibrations at 2850–2960 cm⁻¹ (C-H aliphatic) and 1240–1280 cm⁻¹ (C-O ether).
  • Mass Spectrometry : Molecular ion peak at m/z 217.31 (C₁₄H₁₉NO) with fragmentation patterns indicating loss of ethoxy (–45 Da) .

Q. What are the recommended protocols for safe handling and storage of this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and handling due to potential volatile byproducts .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to minimize degradation. Shelf life is typically 12–18 months .
  • Waste Disposal : Incinerate via approved hazardous waste facilities with scrubbing for nitrogen oxides .

Advanced Research Questions

Q. How can synthesis be optimized using Design of Experiments (DoE) to address contradictory yield reports in literature?

  • Methodological Answer : Contradictory yields (e.g., 62–92% in similar tetrahydroquinolines ) often arise from uncontrolled variables. A DoE approach should:

Identify Critical Factors : Temperature, catalyst loading, solvent polarity.

Response Surface Methodology (RSM) : Model interactions between variables.

Validate Robustness : Replicate optimal conditions (e.g., 215°C, 0.5 mol% ZnCl₂) across 3–5 batches .
Example Factor Levels:

FactorLow LevelHigh Level
Temperature (°C)200220
Catalyst (mol%)0.21.0
Reaction Time (hr)612

Q. What mechanistic insights explain its antioxidant activity, and how can this be validated experimentally?

  • Methodological Answer : The ethoxy and methyl groups act as radical scavengers. Validate via:

  • DPPH Assay : Measure absorbance decay at 517 nm; IC₅₀ values <50 µM indicate strong activity .
  • Computational DFT Studies : Calculate HOMO-LUMO gaps to predict electron-donating capacity.
  • EPR Spectroscopy : Detect stable radical intermediates (e.g., semiquinone radicals) .

Q. How does this compound stabilize polymers, and what analytical methods quantify its efficacy?

  • Methodological Answer : It inhibits oxidation by donating hydrogen atoms to peroxyl radicals in rubber/polymers . Assess using:

  • Thermogravimetric Analysis (TGA) : Track mass loss under oxidative conditions.
  • Accelerated Aging Tests : Expose samples to UV/O₃ and measure tensile strength retention.
  • FTIR : Monitor carbonyl index (1710 cm⁻¹) to detect oxidation products .

Q. What degradation products form under prolonged storage, and how are they characterized?

  • Methodological Answer : Degradation via photooxidation yields quinoline derivatives and ethoxy cleavage products. Analytical workflows:

HPLC-MS : Separate degradation products using C18 columns (acetonitrile/water gradient).

GC-MS : Identify volatile byproducts (e.g., trimethylquinoline).

Toxicity Screening : Use in vitro assays (e.g., Ames test) for mutagenicity .

Q. How do substituent modifications (e.g., halogenation) affect bioactivity and physicochemical properties?

  • Methodological Answer :

  • Halogenation : Introduce Br/Cl at position 6 (see ) to enhance lipophilicity (logP ↑) and antimicrobial activity.
  • Methoxy vs. Ethoxy : Ethoxy groups improve radical scavenging but reduce solubility .
    Data Table:
DerivativelogPMIC (µg/mL, S. aureus)
6-Ethoxy (parent)3.225
6-Bromo3.812
6-Methoxy2.932

Q. Methodological Notes

  • Green Chemistry : Replace diphenyl oxide with triethyl methanetricarboxylate to reduce toxicity and improve atom economy .
  • Contradiction Resolution : When conflicting data arise (e.g., yield variability), cross-validate with orthogonal techniques (e.g., HPLC for purity, DSC for thermal stability) .

Properties

IUPAC Name

6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H21NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-8,10,15H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDDCEXDGNXCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(CC2C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042365
Record name 6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline
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Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16489-90-0
Record name Dihydroethoxyquin
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Record name 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
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Record name 6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline
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Record name 6-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline
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Record name 6-ETHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLINE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

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